4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an amino group and a phenyl group, along with a pyrrole ring substituted with a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino and phenyl groups. The final step involves the formation of the pyrrole ring and the attachment of the carboxamide group.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Amino and Phenyl Group Introduction: The amino group can be introduced via nucleophilic substitution, while the phenyl group can be added through a Friedel-Crafts acylation reaction.
Pyrrole Ring Formation: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Carboxamide Group Attachment: The final step involves the reaction of the pyrrole derivative with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or alkylating agents in the presence of a base.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The amino and phenyl groups on the pyrimidine ring can form hydrogen bonds and π-π interactions with proteins or nucleic acids, influencing their function. The carboxamide group can also participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-methyl-pyrimidine-5-carbonitrile
- 7-amino-2,5-diphenylpyrazolo-[1,5-a]pyrimidine
- 4-amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
Uniqueness
Compared to these similar compounds, 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a pyrimidine and a pyrrole ring in its structure. This dual-ring system, along with the specific functional groups, provides a distinct set of chemical properties and potential biological activities that are not observed in the other compounds.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-22(2)16(23)14-8-12(9-19-14)15-13(10-20-17(18)21-15)11-6-4-3-5-7-11/h3-10,19H,1-2H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOKIIAZARQXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C2=NC(=NC=C2C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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